molecular formula C12H7F3O B6370286 4-(2,4,6-Trifluorophenyl)phenol CAS No. 1261896-18-7

4-(2,4,6-Trifluorophenyl)phenol

Cat. No.: B6370286
CAS No.: 1261896-18-7
M. Wt: 224.18 g/mol
InChI Key: OIAUSENMNAEXEA-UHFFFAOYSA-N
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Description

4-(2,4,6-Trifluorophenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a trifluorophenyl group. This compound is notable for its unique chemical properties imparted by the trifluoromethyl groups, which influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,4,6-Trifluorophenyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling. The Suzuki–Miyaura coupling involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing readily available starting materials and catalysts to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trifluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluorophenyl group can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(2,4,6-Trifluorophenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biochemical processes. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,6-Trifluorophenyl)phenol is unique due to the presence of both a phenol and a trifluorophenyl group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in fields requiring specific interactions and stability.

Properties

IUPAC Name

4-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUSENMNAEXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683531
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-18-7
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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